2-Phenyldecane

Übersicht

Beschreibung

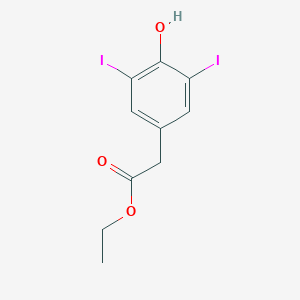

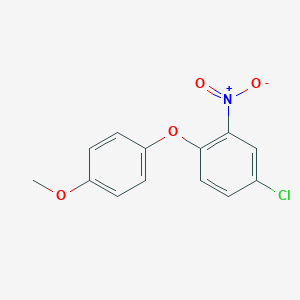

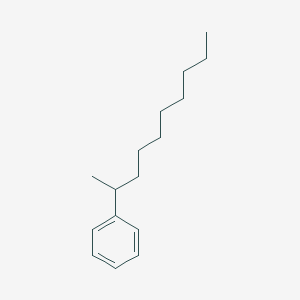

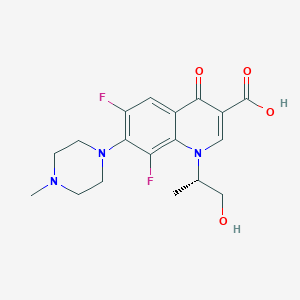

2-Phenyldecane is an organic compound with the molecular formula C16H26 . It is also known by other names such as (1-Methylnonyl)benzene, 2-Decanylbenzene, and Benzene, (1-methylnonyl)- .

Synthesis Analysis

The synthesis of 2-Phenyldecane can be achieved through the Friedel–Crafts alkylation of benzene with 1-decene . This reaction is catalyzed by a new family of liquid Lewis acids called liquid coordination complexes (LCCs). LCCs are prepared by mixing a metal halide (e.g., GaCl3) and a donor molecule (e.g., N,N-dimethylacetamide, urea, or trioctylphosphine oxide), with the metal halide typically used in excess .Molecular Structure Analysis

The molecular structure of 2-Phenyldecane consists of a benzene ring attached to a decane chain. The average mass of the molecule is 218.378 Da, and the monoisotopic mass is 218.203445 Da .Chemical Reactions Analysis

The alkylation reaction of benzene with 1-decene, catalyzed by GaCl3-based LCCs, results in high reaction rates under ambient conditions, with selectivities to 2-Phenyldecane superior to those previously reported in the literature .Physical And Chemical Properties Analysis

2-Phenyldecane has a density of 0.9±0.1 g/cm3, a boiling point of 289.1±7.0 °C at 760 mmHg, and a flash point of 123.2±8.5 °C . It has a molar refractivity of 72.9±0.3 cm3, a polarizability of 28.9±0.5 10-24 cm3, and a molar volume of 255.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Anticancer and Antibacterial Properties : A study on 2-phenyl 1,3-benzodioxole derivatives, closely related to 2-Phenyldecane, revealed promising anticancer, antibacterial, and DNA binding properties, suggesting potential for further research and development in medical applications (Gupta et al., 2016).

Biofuel Cells : A nickel-phendione complex, related to 2-Phenyldecane, attached to carbon nanotubes and glucose dehydrogenase enzyme demonstrated potential as efficient bioanodes for glucose/oxygen compartment-less biofuel cells (Korani et al., 2015).

Biotechnological Production : The biotechnological production of 2-phenylethanol, a derivative of 2-Phenyldecane, has seen significant advances. It provides an environmentally friendly method for producing natural flavors and fragrances, widely used in the cosmetic industry (Hua & Xu, 2011).

Metabolic Engineering : Research on Saccharomyces cerevisiae has enabled the production of 2-phenylethanol with a potential ninefold increase in yield. This fragrance compound is used in perfumery and cosmetics (Kim et al., 2014).

Novel Wax Ester and Triacylglycerols Production : Phenyldecane-grown Rhodococcus opacus PD630 was found to produce novel wax ester and triacylglycerols, highlighting the role of phenyldecanoic acid in their biosynthesis. This finding is significant in the field of biochemistry and microbiology (Alvarez et al., 2002).

Catalytic Processes : A study demonstrated the effectiveness of a Pd-Cu EnCat catalyst in converting styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, proposing a clean process for producing 2-phenylethanol for use in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

Environmental Applications : The photocatalytic degradation of 2-phenylethanol in leather industry wastewater was studied, resulting in a 100% degradation after 30 hours of UV irradiation. This indicates its potential in environmental cleanup and waste management (Natarajan et al., 2013).

Controlled Release of Bioactives : Chitosan films with β-cyclodextrin inclusion complex were developed for controlled release of 2-phenyl ethanol, maintaining over 90% of its bioactive content. This has implications in food technology and pharmaceuticals (Zarandona et al., 2020).

Eigenschaften

IUPAC Name |

decan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTJIQUCOLHYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874870 | |

| Record name | BENZENE, (1-METHYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyldecane | |

CAS RN |

4537-13-7 | |

| Record name | Benzene, (1-methylnonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-](/img/structure/B41249.png)